![molecular formula C7H10N2 B2568807 1-Methyl-4-cyclopropyl-1H-imidazole CAS No. 1337606-96-8](/img/structure/B2568807.png)
1-Methyl-4-cyclopropyl-1H-imidazole
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics and biological role of imidazole .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The imidazole group in biological systems generally acts in acid–base and nucleophilic catalysis .Physical And Chemical Properties Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Scientific Research Applications
Pharmaceutical Applications
Imidazole rings are found in many drugs currently on the market . These include clemizole (an antihistaminic agent), etonitazene (an analgesic), enviroxime (an antiviral), astemizole (another antihistaminic agent), omeprazole, pantoprazole (antiulcer drugs), thiabendazole (an antihelmintic), nocodazole (an antinematodal), and many others .
Antimicrobial Properties
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, antifungal, and antiviral activities .
Anti-inflammatory and Antipyretic Properties
Some imidazole derivatives have been found to possess anti-inflammatory and antipyretic properties .
Antioxidant Properties
Imidazole derivatives have also been reported to exhibit antioxidant properties .
Antidiabetic Properties
Certain imidazole derivatives have been found to have antidiabetic properties .
Anticancer Properties
Imidazole derivatives have been studied for their potential antitumor effects .
Synthesis of Functional Molecules
Imidazoles are key components in the synthesis of functional molecules used in a variety of everyday applications .
8. Development of Novel Methods for Synthesis The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets . These targets often include enzymes, receptors, and other proteins involved in critical biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . The exact nature of these interactions and the resulting changes would depend on the specific structure of the imidazole derivative and the nature of its target .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, often as a result of their interactions with various biological targets . The downstream effects of these interactions can vary widely, depending on the specific pathways involved .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of 1-Methyl-4-cyclopropyl-1H-imidazole would depend on its specific targets and mode of action.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives
Future Directions
Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .
properties
IUPAC Name |
4-cyclopropyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-4-7(8-5-9)6-2-3-6/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMJRGQWZDXEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-cyclopropyl-1H-imidazole |
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